molecular formula C8H15NO2 B13542553 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

2-((1R,2R)-2-Aminocyclohexyl)acetic acid

Cat. No.: B13542553
M. Wt: 157.21 g/mol
InChI Key: JZCXXLRGQVHYQJ-RNFRBKRXSA-N
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Description

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a chiral amino acid derivative with a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound, such as a cyclohexanone derivative, followed by amination and subsequent carboxylation to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of chiral catalysts and high-pressure hydrogenation techniques can be employed to achieve the desired stereochemistry and high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-2-Aminocyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

2-((1R,2R)-2-Aminocyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((1R,2R)-2-Aminocyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a rigid structure that can enhance binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and an acetic acid moiety.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[(1R,2R)-2-aminocyclohexyl]acetic acid

InChI

InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

JZCXXLRGQVHYQJ-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)O)N

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N

Origin of Product

United States

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